molecular formula C20H24N2O6 B12376083 Nisoldipine-d3

Nisoldipine-d3

Cat. No.: B12376083
M. Wt: 391.4 g/mol
InChI Key: VKQFCGNPDRICFG-VPYROQPTSA-N
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Description

Nisoldipine-d3 is a deuterated form of nisoldipine, a calcium channel blocker of the dihydropyridine class. It is primarily used in the treatment of hypertension and chronic stable angina pectoris. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of nisoldipine, as the presence of deuterium atoms can influence the metabolic stability and pharmacokinetic profile of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nisoldipine-d3 involves the incorporation of deuterium atoms into the nisoldipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of nisoldipine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of the compound.

Chemical Reactions Analysis

Types of Reactions

Nisoldipine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Substitution reactions can occur at the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of nisoldipine, such as nitroso, nitro, and amino derivatives, which can be further studied for their pharmacological properties.

Scientific Research Applications

Nisoldipine-d3 is widely used in scientific research for various applications:

    Chemistry: It is used to study the metabolic pathways and stability of nisoldipine.

    Biology: Researchers use it to investigate the effects of nisoldipine on cellular processes and calcium signaling.

    Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of nisoldipine, leading to the development of improved therapeutic strategies.

    Industry: The compound is used in the development of new formulations and drug delivery systems.

Mechanism of Action

Nisoldipine-d3, like nisoldipine, acts as a calcium channel blocker. It selectively inhibits L-type calcium channels in vascular smooth muscle cells, preventing the influx of calcium ions. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium signaling and vascular tone regulation .

Comparison with Similar Compounds

Nisoldipine-d3 can be compared with other calcium channel blockers such as:

    Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

    Nifedipine: Similar to nisoldipine, nifedipine is used for vasospastic angina and hypertension.

This compound is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and provide valuable insights into the pharmacokinetics of nisoldipine.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

391.4 g/mol

IUPAC Name

3-O-(2-methylpropyl) 5-O-(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i5D3

InChI Key

VKQFCGNPDRICFG-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C)C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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